molecular formula C20H19FN4O2 B2509841 N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251599-32-2

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2509841
CAS No.: 1251599-32-2
M. Wt: 366.396
InChI Key: RPADDGJAFFGKLZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a naphthyridine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
  • N-(3-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
  • N-(3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Uniqueness

N-(3-fluorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and potentially more effective in its applications compared to its analogs .

Properties

IUPAC Name

[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADDGJAFFGKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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